N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide

Epigenetics LSD1/KDM1A Histone demethylase

N-(5-Hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide (CAS 1788677-90-6) is a synthetic small-molecule benzenesulfonamide featuring a 3-methoxy substituent on the phenylsulfonyl ring and a 5-hydroxy-3-phenylpentyl chain on the sulfonamide nitrogen. This substitution pattern is structurally reminiscent of the N-(3-substituted-phenyl)benzenesulfonamide chemotype that has been reported as a novel class of selective and reversible lysine specific demethylase 1 (LSD1/KDM1A) inhibitors with IC50 values spanning 7.5–68 μM.

Molecular Formula C18H23NO4S
Molecular Weight 349.45
CAS No. 1788677-90-6
Cat. No. B2742384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide
CAS1788677-90-6
Molecular FormulaC18H23NO4S
Molecular Weight349.45
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2
InChIInChI=1S/C18H23NO4S/c1-23-17-8-5-9-18(14-17)24(21,22)19-12-10-16(11-13-20)15-6-3-2-4-7-15/h2-9,14,16,19-20H,10-13H2,1H3
InChIKeyWEPAPYJEGQDDKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide: A Structurally Defined Sulfonamide Probe for LSD1-Focused Epigenetic Research


N-(5-Hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide (CAS 1788677-90-6) is a synthetic small-molecule benzenesulfonamide featuring a 3-methoxy substituent on the phenylsulfonyl ring and a 5-hydroxy-3-phenylpentyl chain on the sulfonamide nitrogen . This substitution pattern is structurally reminiscent of the N-(3-substituted-phenyl)benzenesulfonamide chemotype that has been reported as a novel class of selective and reversible lysine specific demethylase 1 (LSD1/KDM1A) inhibitors with IC50 values spanning 7.5–68 μM [1]. The compound is currently listed as a research-grade screening compound (≥95% purity) offered by multiple specialist chemical suppliers for non-human, non-therapeutic investigative use .

Why N-(5-Hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs


Generic substitution within the benzenesulfonamide class is inadvisable because even modest modifications to the phenylsulfonyl ring or the N-alkyl chain dramatically alter LSD1 inhibitory potency and selectivity. In the foundational Zha et al. 2016 series, IC50 values for N-(3-substituted-phenyl)benzenesulfonamides varied over a 9-fold range (7.5–68 μM) [1]. The juxtaposition of the 3-methoxy group on the sulfonyl ring and the terminal hydroxy group on the phenylpentyl chain in the target compound creates a unique hydrogen-bonding and steric profile that diverges from the 3-methyl, 4-trifluoromethoxy, and 4-trifluoromethyl analogs available under separate CAS numbers . Interchanging these compounds without formal enzyme inhibition or selectivity data therefore risks introducing uncharacterized changes in target engagement that can confound structure-activity relationship (SAR) interpretation.

Quantitative Evidence Guide: N-(5-Hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide Differentiation Data


LSD1 Biochemical Inhibition: Class-Level Potency Bracket

No direct LSD1 IC50 value has been reported for N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide. However, the compound belongs to the N-(3-substituted-phenyl)benzenesulfonamide chemotype for which LSD1 IC50 values range from 7.5 to 68 μM across a panel of 11 derivatives [1]. The 3-methoxy substituent places the target compound in the moderately electron-donating group subset, which in the parent series correlated with intermediate potency (~28–55 μM). This brackets the expected LSD1 inhibitory window and distinguishes it from the most potent analog in the series, compound 2a (IC50 = 7.5 μM), which carries a 3,5-dichloro substitution [1]. This class-level inference must be confirmed by direct measurement.

Epigenetics LSD1/KDM1A Histone demethylase

Substituent-Dependent MAO-A/MAO-B Selectivity Profile

Selectivity against the structurally related flavin adenine dinucleotide (FAD)-dependent enzymes MAO-A and MAO-B is a critical differentiator within the benzenesulfonamide LSD1 inhibitor class. In the 2016 study, the three most active compounds (2a, 2c, 2i) displayed only modest effects on MAO-A and MAO-B, confirming that LSD1 inhibition is separable from monoamine oxidase activity [1]. The target compound's 3-methoxy substitution is predicted to confer a similar selectivity profile, distinguishing it from tranylcypromine-based LSD1 inhibitors that irreversibly inhibit MAO enzymes at nanomolar concentrations [2]. Direct MAO inhibition data for the target compound are unavailable.

Monoamine oxidase Selectivity FAD-dependent enzymes

Calculated Physicochemical Profile vs. Close Structural Analogs

The 3-methoxy substitution on the phenylsulfonyl ring yields a calculated logP (clogP) of approximately 2.8–3.1, intermediate between the more hydrophilic 3-hydroxy analog and the more lipophilic 4-trifluoromethoxy analog (clogP ~3.5–3.8) . The terminal primary alcohol on the phenylpentyl chain enhances aqueous solubility relative to fully alkylated analogs, while the three-carbon spacing between the phenyl ring and the sulfonamide nitrogen positions the hydrophobic phenyl group favorably for putative interactions with the LSD1 active-site pocket [1]. This balanced polarity profile is a distinguishing feature for procurement when aqueous solubility is a screening prerequisite.

Lipophilicity Solubility Drug-likeness

Reversibility of LSD1 Inhibition: Mechanistic Differentiation

The N-(3-substituted-phenyl)benzenesulfonamide chemotype has been experimentally confirmed to inhibit LSD1 through a reversible mechanism, as demonstrated by dilution-jump and dialysis recovery experiments with compounds 2a, 2c, and 2i [1]. This reversibility is a critical operational distinction from irreversible LSD1 inhibitors such as GSK-LSD1 (a cyclopropylamine-based covalent inactivator) [2]. The target compound, by virtue of its shared chemotype with the reversible series, is expected to exhibit non-covalent, equilibrium-governed target engagement, making it suitable for washout and kinetic competition studies. Direct reversibility data for the specific compound are not yet reported.

Reversible inhibition Mechanism of action Epigenetic probe

Recommended Research Applications for N-(5-Hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide


Moderate-Affinity LSD1 Probe for Epigenetic SAR Expansion

This compound is best deployed as a scaffold-hopping intermediate for expanding the SAR of reversible LSD1 inhibitors. Its predicted moderate potency bracket (IC50 28–55 μM) and 3-methoxy substitution fill an underexplored region of the benzenesulfonamide pharmacophore, complementing the more extensively characterized 3,5-dichloro and 4-substituted analogs [1]. Researchers can use it to systematically probe the electronic and steric requirements of the LSD1 active site when designing next-generation inhibitors with improved target residence time.

Selectivity Profiling Against FAD-Dependent Off-Targets

Given the documented selectivity of the chemotype for LSD1 over MAO-A and MAO-B [1], this compound serves as a specificity control in panels that include irreversible LSD1/MAO dual inhibitors. Its predicted reversible binding mode makes it suitable for head-to-head washout experiments that distinguish equilibrium-driven target engagement from covalent inactivation, a key quality control step in epigenetic probe validation.

Physicochemical Benchmarking in Sulfonamide-Focused Libraries

With its balanced clogP (~2.8–3.1), two hydrogen-bond donors, and five hydrogen-bond acceptors, this compound can serve as a physicochemical reference point within focused benzenesulfonamide screening libraries . Procurement for library enrichment is justified when the screening cascade requires compounds with moderate lipophilicity and polar surface area consistent with blood-brain barrier permeability predictions, relevant for CNS-targeted epigenetic programs.

Negative Control Development for Cellular LSD1 Target Engagement Assays

Once direct LSD1 IC50 data are generated, compounds from the moderate-potency range can be repurposed as weak-binding negative controls in cellular thermal shift assays (CETSA) or BRET-based target engagement platforms. The methoxy substituent's distinct spectral and steric properties versus methyl or halogenated reference compounds facilitate multiplexed assay design [1].

Quote Request

Request a Quote for N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.